9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Simo, Rybár, and Alföldi (2000) delves into the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione derivatives, emphasizing the cycloaddition reactions to create diverse compounds with potential biological activities. This research demonstrates the versatility of the purine-pyrimidine backbone for creating novel compounds through chemical modifications (Simo, Rybár, & Alföldi, 2000).
Another investigation by Rahat, Bergmann, and Tamir (1974) explores the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical behavior and modification possibilities of purine derivatives. This study lays the groundwork for understanding the reactivity and potential for further derivatization of compounds similar to "9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" (Rahat, Bergmann, & Tamir, 1974).
Structural Analysis and Complex Formation
Research on the crystal structure of purine-pyrimidine hydrogen-bonded complexes by Sobell (1966) sheds light on the potential for base pairing and complex formation of purine derivatives, which is crucial for understanding their interactions at the molecular level. This study suggests that derivatives of "this compound" might form specific interactions based on their purine-pyrimidine structure (Sobell, 1966).
Potential Biological Implications
Coburn and Taylor (1982) discuss mesoionic purinone analogs, which are structurally related to purine-2,8-dione derivatives. This research is indicative of the synthetic flexibility and biological relevance of purine derivatives, potentially including "this compound" (Coburn & Taylor, 1982).
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-14(2)10-13-25-18(26)16-17(22(3)20(25)27)21-19-23(11-7-12-24(16)19)15-8-5-4-6-9-15/h14-15H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRMUOJXZICVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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